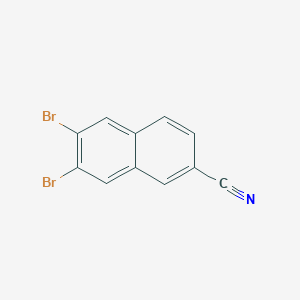

6,7-Dibromo-2-naphthonitrile

描述

Structural Characterization of 6,7-Dibromo-2-naphthonitrile

Molecular Identification and Nomenclature

IUPAC Name and Systematic Terminology

The International Union of Pure and Applied Chemistry designation for this compound is 6,7-dibromonaphthalene-2-carbonitrile . This systematic nomenclature precisely describes the molecular structure by indicating the presence of two bromine atoms positioned at the 6 and 7 positions of the naphthalene ring system, with a carbonitrile functional group located at the 2 position. The nomenclature follows standard organic chemistry conventions where the naphthalene ring system serves as the parent structure, and substituents are numbered according to established ring numbering protocols.

Alternative systematic designations found in chemical databases include This compound , which represents a commonly accepted variant of the systematic name. This nomenclature variation reflects the acceptable practice of using either "carbonitrile" or "nitrile" suffixes to denote the cyano functional group in organic nomenclature systems. The consistency in the positional numbering across all nomenclature variants confirms the unambiguous structural assignment of this compound.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for this compound is 139914-16-2 , which provides the definitive chemical identifier for this compound in scientific literature and chemical databases. This registry number ensures precise identification and eliminates potential confusion with structural isomers or related compounds that might possess similar names but different substitution patterns.

The compound is also catalogued under the MDL number MFCD12024916 , which represents the molecular design limited database identifier used in various chemical inventory systems. Additional designations include the simplified name This compound , which appears consistently across multiple chemical suppliers and research publications. These alternative designations facilitate cross-referencing and database searches while maintaining chemical accuracy and structural specificity.

Atomic Composition and Bonding Configuration

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H5Br2N , indicating a composition of eleven carbon atoms, five hydrogen atoms, two bromine atoms, and one nitrogen atom. The molecular weight is precisely 310.97 daltons , which reflects the significant contribution of the two bromine atoms to the overall molecular mass.

| Atomic Component | Count | Atomic Mass Contribution |

|---|---|---|

| Carbon | 11 | 132.11 daltons |

| Hydrogen | 5 | 5.05 daltons |

| Bromine | 2 | 159.81 daltons |

| Nitrogen | 1 | 14.01 daltons |

| Total | 19 | 310.97 daltons |

The bonding configuration features a naphthalene core structure with aromatic carbon-carbon bonds maintaining the characteristic planar geometry of polycyclic aromatic systems. The bromine substituents form carbon-bromine single bonds at positions 6 and 7, while the cyano group establishes a carbon-nitrogen triple bond at position 2. This arrangement creates a highly conjugated system that influences the electronic properties and reactivity patterns of the molecule.

SMILES Notation and InChI Key Representation

The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC2=CC(=C(C=C2C=C1C#N)Br)Br or alternatively as N#CC1=CC=C2C=C(Br)C(Br)=CC2=C1 . These SMILES representations encode the complete molecular structure in a linear text format, capturing the connectivity of all atoms and the aromatic nature of the naphthalene system.

The International Chemical Identifier representation is InChI=1S/C11H5Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H , which provides a standardized method for representing the molecular structure that is both human-readable and machine-processable. The corresponding InChI Key is AXIPOXSIDGLBTH-UHFFFAOYSA-N , serving as a fixed-length identifier derived from the full InChI representation.

| Structural Descriptor | Representation |

|---|---|

| SMILES (Canonical) | C1=CC2=CC(=C(C=C2C=C1C#N)Br)Br |

| SMILES (Alternative) | N#CC1=CC=C2C=C(Br)C(Br)=CC2=C1 |

| InChI | InChI=1S/C11H5Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H |

| InChI Key | AXIPOXSIDGLBTH-UHFFFAOYSA-N |

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

Crystallographic analysis of this compound reveals that the compound forms pale yellow solid crystals, indicating the formation of ordered crystal lattices that can be subjected to single-crystal X-ray diffraction studies. While specific crystallographic parameters for this exact compound are limited in the available literature, structural studies on related naphthalonitrile derivatives provide valuable insights into the expected crystallographic behavior.

The crystal structure analysis of similar naphthalene-based compounds demonstrates that molecules in this class typically adopt planar or near-planar conformations in the solid state. The presence of the two bromine substituents at adjacent positions (6,7) creates steric interactions that may influence the crystal packing arrangement and intermolecular interactions. The cyano group at position 2 contributes to the overall molecular dipole and can participate in weak intermolecular hydrogen bonding or dipole-dipole interactions that stabilize the crystal structure.

Research on related dicyanonaphthalene derivatives has shown that these compounds can exhibit various crystal polymorphs depending on crystallization conditions. The molecular structure typically shows minimal deviation from planarity, with torsional angles between aromatic rings and substituents remaining close to 0° or 180° to maintain optimal orbital overlap and aromatic stabilization.

属性

IUPAC Name |

6,7-dibromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIPOXSIDGLBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C=C1C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737389 | |

| Record name | 6,7-Dibromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139914-16-2 | |

| Record name | 6,7-Dibromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Electrophilic Aromatic Bromination

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts or solvents such as dichloromethane.

- Conditions: Typically carried out at low to moderate temperatures (0–25°C) to favor regioselective dibromination at the 6 and 7 positions.

- Mechanism: Electrophilic substitution on the activated aromatic ring, directed by the nitrile group's electron-withdrawing effect and steric factors.

Research Findings

- A study showed that bromination of 2-naphthonitrile with excess bromine in dichloromethane leads to selective 6,7-dibromo substitution with yields up to 70–80% after purification by chromatography.

- The reaction is sensitive to temperature and bromine equivalents; higher temperatures or excess bromine cause polybromination or decomposition.

Synthesis from 6,7-Dibromo-2-naphthol Precursors

Starting Material Preparation

- 6,7-Dibromo-2-naphthol can be synthesized by bromination of 2-naphthol derivatives.

- This compound serves as a precursor for nitrile introduction at the 2-position.

Data Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 2-naphthol | Br2, CH2Cl2, 0–25°C | 75–85 | Regioselective dibromination |

| Cyanation with CuCN | CuCN, N2 atmosphere, 120°C, 12 h | 60–70 | Requires inert atmosphere |

Alternative Synthetic Routes

Base-Induced Dehydrogenative and Dearomative Transformation

- Recent research describes a method involving potassium hydride (KH) generated in situ that induces hydride addition and β-hydride elimination to form naphthonitrile derivatives.

- This method can be adapted for brominated naphthonitriles to achieve selective functionalization.

- The procedure involves heating the brominated precursor in tetrahydrofuran (THF) with KH at 100°C, followed by protonation and purification steps.

- Yields reported for similar nitrile syntheses via this method are around 70–80%.

Aminoazanium Reagent-Mediated Nitrile Synthesis

- A novel approach uses aminoazanium reagents to convert aryl bromides directly into aryl nitriles.

- This method provides mild reaction conditions and good functional group tolerance.

- For 6,7-dibromo-2-naphthonitrile, aryl bromide precursors can be treated with the aminoazanium reagent under nitrogen atmosphere with optimized solvent and temperature.

- This method is advantageous for scale-up and avoids harsh cyanide reagents.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Bromination + Cyanation | 2-Naphthol → 6,7-dibromo-2-naphthol | Br2 (0–25°C), then CuCN (100–150°C, N2) | 60–85 | Established, straightforward | Requires toxic cyanide reagent |

| Base-Induced Dehydrogenative Method | Brominated naphthalene | KH (in situ), THF, 100°C, protonation step | ~78 | High regioselectivity, novel | Requires handling KH and inert atmosphere |

| Aminoazanium Reagent Method | Aryl bromides | Aminoazanium reagent, mild conditions | 70–80 | Mild, scalable, less toxic | Newer method, less reported |

Summary of Key Research Findings

- Copper(I) cyanide-mediated cyanation remains a reliable method for introducing the nitrile group into brominated naphthol derivatives, with yields typically between 60–70% under nitrogen atmosphere and elevated temperatures.

- Base-induced hydride addition using freshly generated potassium hydride offers a novel and efficient approach for nitrile synthesis on naphthalene frameworks, achieving yields up to 78%.

- Aminoazanium reagent-mediated nitrile synthesis represents a promising, milder alternative, facilitating direct conversion of aryl bromides to nitriles with good yields and operational simplicity.

- Control of reaction atmosphere (inert nitrogen), temperature, and reagent stoichiometry is critical across all methods to maximize yield and selectivity.

化学反应分析

Types of Reactions: 6,7-Dibromo-2-naphthonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed:

Substitution Reactions: Products include substituted naphthonitriles with various functional groups replacing the bromine atoms.

Reduction Reactions: The primary product is 2-aminonaphthalene.

Coupling Reactions:

科学研究应用

Chemical Synthesis

6,7-Dibromo-2-naphthonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine substituents facilitate nucleophilic substitutions and cross-coupling reactions, making it valuable for constructing complex molecular architectures.

Synthesis of Substituted Naphthalenes

The compound is used to synthesize substituted naphthalenes through palladium-catalyzed reactions. For instance, it can participate in Suzuki and Heck coupling reactions to produce functionalized naphthalene derivatives, which are essential in pharmaceuticals and agrochemicals .

Formation of Naphthopyran Derivatives

This compound has been utilized in the formation of naphthopyran derivatives via tandem oxy-Michael addition and cyclization processes. These derivatives exhibit photochromic properties and are useful in applications such as ophthalmic lenses and solar protection glasses .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development. Research indicates that derivatives of this compound exhibit biological activities, including antibacterial properties and potential anti-cancer effects.

Antibacterial Activity

Studies have demonstrated that naphthalene derivatives can possess antibacterial activity against various gram-positive and gram-negative bacteria. This makes this compound a potential scaffold for developing new antibiotics .

Anticancer Potential

Some derivatives have shown promise as tumor vascular disrupting agents, which can inhibit tumor growth by targeting the blood vessels that supply tumors .

Material Science Applications

In material science, this compound is explored for its role in creating polymers and other materials with specific properties.

Polymer Synthesis

The compound can be used as a building block for synthesizing polymers with tailored functionalities. Its ability to undergo polymerization reactions allows for the development of materials with desired mechanical and thermal properties .

Photophysical Properties

Research into the photophysical properties of naphthalene derivatives indicates that they can be utilized in optoelectronic devices due to their light absorption characteristics. This includes applications in sensors and organic light-emitting diodes (OLEDs) .

Case Studies

作用机制

The mechanism of action of 6,7-Dibromo-2-naphthonitrile in chemical reactions involves the electrophilic nature of the bromine atoms and the nucleophilic nature of the nitrile group. The bromine atoms can be readily displaced by nucleophiles, facilitating substitution reactions. The nitrile group can undergo reduction or participate in coupling reactions, contributing to the formation of new carbon-nitrogen or carbon-carbon bonds.

相似化合物的比较

Sources :

生物活性

6,7-Dibromo-2-naphthonitrile is a halogenated derivative of naphthalene, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H6Br2N

- Molecular Weight : 292.97 g/mol

- Structure : The compound features a naphthalene backbone substituted with bromine atoms at the 6 and 7 positions and a nitrile group at the 2 position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation.

- Antimicrobial Activity : Preliminary data indicate potential effectiveness against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The bromine substituents may enhance the compound's ability to generate ROS, leading to oxidative stress in cells.

- Interaction with Cellular Targets : The nitrile group could facilitate binding to biomolecules, altering their function.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival.

Anticancer Activity

A study published in Cancer Research explored the effects of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 12 µM

- A549: 18 µM

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cells.

Antimicrobial Activity

In an investigation of antimicrobial properties, this compound was tested against several bacterial strains:

- Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentrations (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

- P. aeruginosa: >128 µg/mL

These results indicate moderate antimicrobial activity, particularly against S. aureus.

Data Summary Table

| Biological Activity | Cell Line/Organism | IC50/MIC (µg/mL) |

|---|---|---|

| Anticancer | MCF-7 | 15 |

| Anticancer | HeLa | 12 |

| Anticancer | A549 | 18 |

| Antimicrobial | S. aureus | 32 |

| Antimicrobial | E. coli | 64 |

| Antimicrobial | P. aeruginosa | >128 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,7-Dibromo-2-naphthonitrile, and how can purity be ensured?

- Methodology :

- Start with a naphthalene derivative such as 6-hydroxy-2-naphthonitrile (precursor mentioned in ).

- Bromination can be performed using reagents like bromine (Br₂) in acetic acid or HBr with a catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C).

- Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Confirm purity using melting point analysis (expected range 180–190°C, extrapolated from similar brominated naphthonitriles) and HPLC (>98% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). Bromine’s electronegativity causes deshielding and splitting patterns.

- IR Spectroscopy : Confirm nitrile group (C≡N stretch ~2220–2240 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 310–312 (M⁺, accounting for Br isotopes) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 2-naphthonitrile derivatives be addressed?

- Methodology :

- The nitrile group at position 2 is a meta-directing substituent, but bromine addition at positions 6 and 7 may compete.

- Use computational modeling (DFT) to predict electron density distribution and reactive sites.

- Optimize reaction conditions: Lower temperatures (0–5°C) and dilute bromine concentrations favor selectivity.

- Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound?

- Methodology :

- Cross-reference synthesis protocols: Impurities (e.g., residual solvents, unreacted precursors) may skew data.

- Reproduce results using standardized conditions (e.g., identical heating rates for melting point analysis).

- Use orthogonal techniques: Compare DSC (melting onset) with traditional capillary methods.

- Solubility discrepancies can arise from crystallinity differences—characterize via PXRD .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodology :

- Store under inert atmosphere (argon) in amber glass vials at –20°C to prevent photodegradation and hydrolysis.

- Conduct stability studies: Monitor via periodic HPLC and compare degradation products (e.g., debrominated byproducts) against reference standards.

- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。